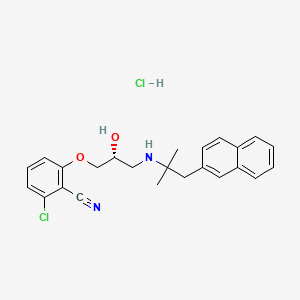
Ethyl 3-(piperidin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(piperidin-4-yl)propanoate is a compound that is structurally related to various piperidine derivatives, which are known for their diverse biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss Ethyl 3-(piperidin-4-yl)propanoate, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is described in the literature. For instance, an improved synthesis method for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is reported, which could potentially be adapted for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is comprehensively studied, indicating the use of techniques such as FT-IR, NMR, and ESI-MS, which are also relevant for the synthesis and confirmation of the structure of Ethyl 3-(piperidin-4-yl)propanoate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a polysubstituted piperidone is determined, and its interactions are quantified using Hirshfeld surface analysis . This approach could be applied to Ethyl 3-(piperidin-4-yl)propanoate to understand its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical behavior of similar compounds under different conditions is studied, such as the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate . These studies provide a foundation for understanding the potential reactions and stability of Ethyl 3-(piperidin-4-yl)propanoate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored through computational and experimental methods. For instance, the DFT method is used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . Similarly, the gas-phase elimination kinetics provide insights into the thermal stability and reaction rates of ethyl piperidine derivatives . These methods could be used to predict the properties of Ethyl 3-(piperidin-4-yl)propanoate.
Relevant Case Studies
Case studies involving related compounds include the use of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator , and the enantiomeric resolution of stereomers of a piperidine derivative, which could be relevant for the chiral analysis of Ethyl 3-(piperidin-4-yl)propanoate .
Scientific Research Applications
Biomedical Applications
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) demonstrates significant potential in biomedical applications, particularly in the synthesis of biodegradable polymers. It undergoes enzymatic synthesis to form poly[3-(4-(methylene)piperidin-1-yl)propanoate] (poly(MPP) or PMPP) and its copolymers with ω-pentadecalactone (PDL), showcasing potential as biomaterials for specific biomedical applications like gene delivery. The thermal and crystalline properties of these polymers indicate their suitability for medical use, with copolymers showing controlled degradation temperatures and crystallinity, essential for biomedical materials (Martino, Scandola, & Jiang, 2012).
Anticancer Agents
A novel class of cytotoxic and anticancer agents has been developed from derivatives related to Ethyl 3-(piperidin-4-yl)propanoate. These compounds have shown significant cytotoxicity towards murine P388 and L1210 cells as well as human tumors. The presence of olefinic bonds in the Mannich bases enhances their cytotoxicity, with certain piperidines displaying promising in vivo activity against colon cancers. This research opens new avenues for the development of cancer therapies, highlighting the compound's potential in oncological research (Dimmock et al., 1998).
properties
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFMSVBWJZLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434108 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-4-yl)propanoate | |
CAS RN |
71879-55-5 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

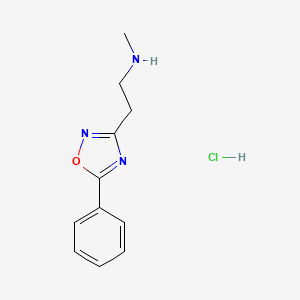



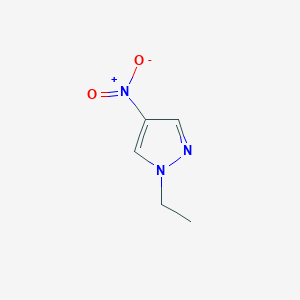
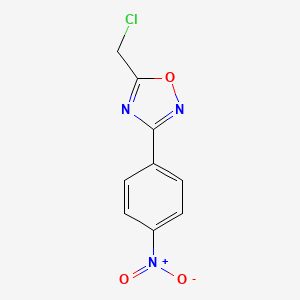
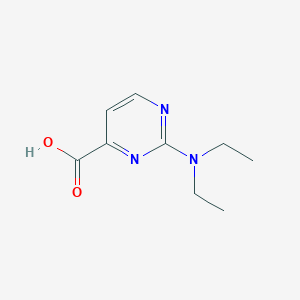

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)


